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molecular formula C7H12O2 B8601428 6-Oxoheptanal CAS No. 19480-04-7

6-Oxoheptanal

Cat. No. B8601428
M. Wt: 128.17 g/mol
InChI Key: VAMUJZGXPJBNCL-UHFFFAOYSA-N
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Patent
US09090534B2

Procedure details

6-oxoheptanal (12.8 g, 0.1 mol.), toluene (76.8 g, 600 wt. %) and (ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate) (9.6 mg, 0.0125 mmol, 0.0125 mol.%) were loaded altogether in a 200 ml autoclave equipped with a mechanical stirring device. Sealed autoclave was then purged under stirring with nitrogen (3 times to 5 bars) and hydrogen (3 times 5 bars) before being pressurized to 20 bars hydrogen. It was then heated to 90° C. and hydrogen pressure was maintained to 50 bars during all the reaction to afford desired product with 94% selectivity. Upon reaction completion (checked by both hydrogen consumption and GC), autoclave was then cooled down to 25° C. It was then depressurized and purged with nitrogen (3 times 5 bars) and reaction mixture was then transferred to a round-bottomed flask and solvent was removed under vacuum. After flash chromatography, 7-hydroxyheptan-2-one was obtained in 90% yield.
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate)
Quantity
9.6 mg
Type
reactant
Reaction Step Two
Quantity
76.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8]>C1(C)C=CC=CC=1>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2](=[O:1])[CH3:9]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
O=C(CCCCC=O)C
Step Two
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate)
Quantity
9.6 mg
Type
reactant
Smiles
Step Three
Name
Quantity
76.8 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under stirring with nitrogen (3 times to 5 bars) and hydrogen (3 times 5 bars)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirring device
CUSTOM
Type
CUSTOM
Details
Sealed autoclave
CUSTOM
Type
CUSTOM
Details
was then purged
TEMPERATURE
Type
TEMPERATURE
Details
hydrogen pressure was maintained to 50 bars during all
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
OCCCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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